(S)-Bicalutamide

Übersicht

Beschreibung

(S)-Bicalutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer. It functions by inhibiting the action of androgens (male hormones) which can promote the growth of cancer cells in the prostate. The compound is the (S)-enantiomer of bicalutamide, which means it is one of two mirror-image forms of the molecule, specifically the one that is biologically active.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Bicalutamide involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the intermediate: The synthesis begins with the preparation of a key intermediate, which involves the reaction of a substituted aniline with a chloroformate to form a carbamate.

Cyclization: The intermediate undergoes cyclization to form a benzothiazole ring.

Resolution: The racemic mixture of bicalutamide is then resolved into its enantiomers using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

High-yield reactions: Ensuring that each step of the synthesis has a high yield to maximize the amount of product obtained.

Purification: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the (S)-enantiomer.

Cost-efficiency: Streamlining the process to reduce costs, including the use of cost-effective reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Bicalutamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medical Uses

(S)-Bicalutamide is predominantly used for:

- Prostate Cancer Treatment : It is indicated for metastatic prostate cancer (mPC) in combination with gonadotropin-releasing hormone (GnRH) analogues or surgical castration at a dosage of 50 mg/day. As a monotherapy, it is administered at 150 mg/day for locally advanced prostate cancer (LAPC) .

- Hormonal Therapy : Beyond prostate cancer, bicalutamide is utilized to manage androgen-dependent conditions such as:

Pharmacodynamics and Mechanism of Action

This compound acts as a selective antagonist of the androgen receptor (AR), effectively blocking the action of androgens in both normal and malignant prostatic tissues. Its mechanism involves binding to the AR and inhibiting gene expression and cell growth stimulated by androgens. Notably, it has demonstrated peripheral selectivity, meaning it exerts its effects mainly on peripheral tissues rather than affecting central nervous system androgen receptors .

Formulation Enhancements

Recent research has focused on improving the solubility and bioavailability of this compound through novel formulations:

- Inclusion Complexes with Cyclodextrins : Studies have shown that forming inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CyD) significantly enhances the water solubility of bicalutamide, leading to improved antiproliferative activity against prostate cancer cell lines .

- Self-Microemulsifying Drug Delivery Systems (SMEDDS) : Research indicates that bicalutamide delivered via SMEDDS shows a two-fold increase in relative bioavailability compared to traditional suspension formulations, enhancing its therapeutic efficacy .

Case Study 1: Efficacy in Advanced Prostate Cancer

A clinical trial involving patients with advanced prostate cancer demonstrated that this compound combined with GnRH agonists significantly improved patient outcomes compared to monotherapy with GnRH alone. The trial reported enhanced survival rates and reduced disease progression .

Case Study 2: Off-Label Use in Transgender Health

In a study assessing the effects of this compound on transgender women undergoing hormone therapy, patients reported satisfactory outcomes regarding masculinization suppression alongside manageable side effects. This off-label use highlights the drug's versatility beyond its primary indication .

Summary Table of Applications

| Application Area | Indication/Use | Dosage/Administration |

|---|---|---|

| Prostate Cancer | Metastatic Prostate Cancer | 50 mg/day with GnRH analogue |

| Locally Advanced Prostate Cancer | 150 mg/day | |

| Hormonal Therapy | Acne, Hirsutism | Varies |

| High Testosterone Levels | Varies | |

| Transgender Women Hormone Therapy | Varies | |

| Puberty Blocker | Varies |

Wirkmechanismus

(S)-Bicalutamide exerts its effects by binding to androgen receptors in prostate cancer cells, thereby blocking the action of androgens. This inhibition prevents the androgens from stimulating the growth of cancer cells. The molecular targets include the androgen receptor, and the pathways involved are those related to androgen receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Flutamide: Another non-steroidal anti-androgen used in prostate cancer treatment.

Nilutamide: Similar in function to (S)-Bicalutamide but with different pharmacokinetic properties.

Enzalutamide: A newer anti-androgen with a higher affinity for the androgen receptor.

Uniqueness

This compound is unique due to its specific (S)-enantiomer form, which is more biologically active compared to its ®-enantiomer. This specificity allows for more effective inhibition of androgen receptors with potentially fewer side effects.

Biologische Aktivität

(S)-Bicalutamide, a nonsteroidal antiandrogen, is primarily known for its role in the treatment of prostate cancer. While the (R)-enantiomer exhibits significant antiandrogenic activity, this compound has been shown to possess minimal activity in this regard. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and clinical implications, supported by data tables and case studies.

Overview of Bicalutamide

Bicalutamide is a racemic mixture composed of two enantiomers: (R)-bicalutamide, which is therapeutically active, and this compound, which has negligible antiandrogenic effects. The compound acts by competitively inhibiting androgen receptors, thereby blocking the action of androgens that promote the growth of prostatic tissue .

Key Pharmacological Properties

-

Chemical Structure :

- Molecular formula: C18H14ClN

- Molecular weight: 278.77 g/mol

- Mechanism of Action :

- Pharmacokinetics :

Metabolism and Elimination

This compound undergoes stereospecific metabolism primarily through glucuronidation. In contrast, the (R)-enantiomer is metabolized via both glucuronidation and oxidation to inactive metabolites . The metabolic pathways are crucial for understanding the pharmacological profile and potential side effects associated with bicalutamide therapy.

Prostate Cancer Treatment

Bicalutamide is commonly used as a monotherapy or in combination with luteinizing hormone-releasing hormone analogs for advanced prostate cancer. A notable study demonstrated that bicalutamide monotherapy offered survival benefits comparable to surgical castration while preserving quality of life aspects such as sexual interest .

Table 1: Summary of Clinical Trials Involving Bicalutamide

| Study Type | Population | Treatment | Outcome |

|---|---|---|---|

| Phase II Trial | 424 patients with AR-positive breast cancer | Bicalutamide 150 mg daily | Clinical benefit rate (CBR): 19% |

| Randomized Trial | Men with locally advanced prostate cancer | Bicalutamide vs Castration | Similar survival outcomes |

| Monotherapy Study | Patients with early-stage prostate cancer | Bicalutamide | Comparable survival to surgical castration |

Breast Cancer Research

A phase II trial evaluated the efficacy of bicalutamide in AR-positive, ER/PgR-negative metastatic breast cancer. Of the patients screened, only 12% were AR-positive. The study reported a CBR of 19% at six months and a median progression-free survival (PFS) of 12 weeks. This trial highlighted the potential for bicalutamide as a therapeutic option in specific subsets of breast cancer patients .

Antiproliferative Activity

Recent studies have explored bicalutamide analogues for enhanced antiproliferative activity against various human prostate cancer cell lines. For instance, certain derivatives exhibited improved potency compared to bicalutamide itself, suggesting avenues for developing more effective antiandrogens .

Table 2: Antiproliferative Activity of Bicalutamide Analogues

| Compound ID | Cell Line | IC50 (µM) | Activity Comparison |

|---|---|---|---|

| Compound 12 | LNCaP | 16.88 | ~2x more active than bicalutamide |

| Compound 16 | DU-145 | 8.22 | Enhanced activity |

| Compound 10 | VCap | 23.51 | Improved compared to bicalutamide |

Eigenschaften

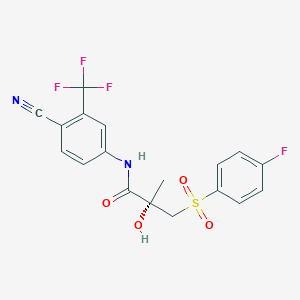

IUPAC Name |

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861120 | |

| Record name | (S)-Bicalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113299-38-0 | |

| Record name | Bicalutamide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Bicalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICALUTAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8K39AN732 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.